Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate
Overview
Description
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
Scientific Research Applications
Microbial Degradation of Fuel Oxygenates
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, related to ethyl tert-butyl ether (ETBE) derivatives, has implications in environmental research, particularly in the microbial degradation of fuel oxygenates. These compounds, including ETBE, are used to improve fuel efficiency and reduce emissions. Their degradation in the environment, especially in subsurface conditions, is crucial for mitigating pollution. Microbial degradation pathways of ETBE and its intermediates, such as tert-butyl alcohol (TBA), have been explored, demonstrating the potential for bioremediation in contaminated sites. This research emphasizes the importance of understanding microbial interactions with ETBE-related compounds for environmental management and pollution control (Schmidt et al., 2004).
Biodegradation and Environmental Fate of ETBE
Further investigation into the biodegradation and fate of ETBE in soil and groundwater reveals the capabilities of microorganisms to utilize ETBE as a carbon and energy source, either aerobically or via cometabolism with alkanes. This research outlines the initial steps of ETBE aerobic biodegradation, identifying specific enzymes and genetic markers involved in the process. It underscores the environmental persistence of ETBE and its intermediates, highlighting the need for comprehensive studies on its behavior in different environmental settings. Such knowledge contributes to the development of effective strategies for the remediation of ETBE-contaminated environments (Thornton et al., 2020).
Analytical Methods for Antioxidant Activity
Although not directly related to Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, research on analytical methods for determining antioxidant activity provides a foundation for assessing the oxidative stability and potential antioxidant properties of various compounds, including those related to ETBE. Understanding the antioxidant capacity of compounds can inform their applications in food, medicine, and industrial products, contributing to the development of products with enhanced health benefits and longer shelf lives (Munteanu & Apetrei, 2021).
Thermophysical Property Measurements of Ether Mixtures
The study of mixtures containing ETBE and other ethers with non-polar solvents is vital for understanding their thermophysical properties, which has implications for their use in fuels and industrial applications. This research aims to develop a set of recommended values for the vapor-liquid equilibria and related properties of these mixtures, informing the optimization of fuel formulations and industrial processes involving ETBE and related compounds (Marsh et al., 1999).
Future Directions
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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